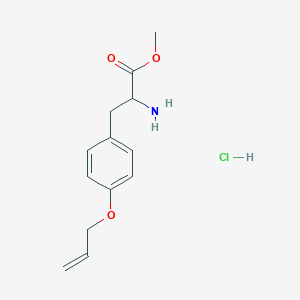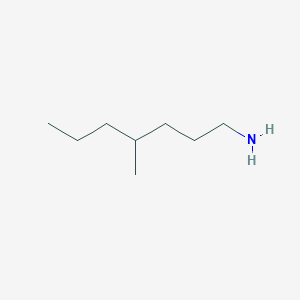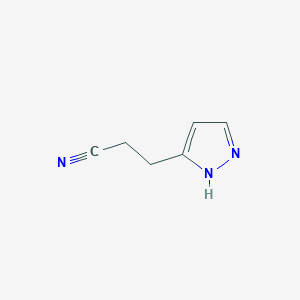![molecular formula C12H14N6O B13640550 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)
1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a chemical compound known for its unique structure and properties. It is often used in research settings, particularly in the fields of chemistry and biology. The compound consists of a piperazine ring attached to a benzoyl group, which is further connected to a tetrazole ring. This structure imparts specific chemical and physical properties that make it valuable for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to interact with metal ions, which can influence the compound’s activity in biological systems .
Comparación Con Compuestos Similares
- 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
- 1-[4-(1H-tetrazol-1-yl)benzoyl]morpholine
- 1-[4-(1H-tetrazol-1-yl)benzoyl]pyrrolidine
Comparison: 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is unique due to its specific combination of the piperazine ring and the tetrazole group. This structure imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The presence of the piperazine ring enhances its solubility and stability, while the tetrazole group contributes to its reactivity and binding affinity .
Propiedades
Fórmula molecular |
C12H14N6O |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
piperazin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C12H14N6O/c19-12(17-7-5-13-6-8-17)10-1-3-11(4-2-10)18-9-14-15-16-18/h1-4,9,13H,5-8H2 |
Clave InChI |
ILTDRUPVTKOLMV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B13640468.png)



![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)

![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)





![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)

